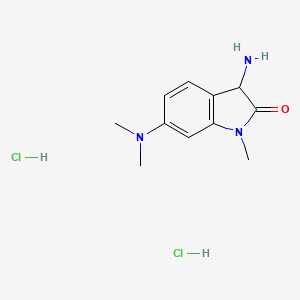

3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride

Description

Historical Context in Indolinone Research

The development of indolinone compounds as significant chemical entities traces its origins to foundational research conducted in the 19th century, with particular emphasis on the pioneering work that established the oxindole framework as a pharmacologically advantageous scaffold. Historical investigations into indole alkaloids have extensively studied their biological activities across several pharmaceutical domains, with indolinone displaying particularly promising properties through its ability to inhibit various molecular targets. The evolution of indolinone research has been marked by successive discoveries that demonstrated the versatility of this chemical scaffold, beginning with early isolation from natural sources and progressing to sophisticated synthetic methodologies that enable the creation of complex derivatives such as 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride.

The historical significance of oxindole compounds can be traced to their first extraction from Uncaria tomentosa, commonly known as cat claw's plant, which was found abundantly in the Amazon rainforest. This natural occurrence reinforced the merit of oxindole derivatives in the domain of novel compound discovery and established a foundation for synthetic exploration. The simplicity and widespread occurrence of the oxindole scaffold in plant-based alkaloids have further strengthened its position as a valuable structural motif for chemical modification and functional enhancement. The historical trajectory of indolinone research has demonstrated consistent evolution from natural product isolation to rational design strategies that incorporate specific substitution patterns to achieve desired chemical and biological properties.

The development of synthetic methodologies for indolinone derivatives has undergone significant advancement since the initial characterization of the oxindole core structure. Early synthetic approaches were limited by available reagents and reaction conditions, but subsequent developments in organic synthesis have enabled the preparation of increasingly complex derivatives including those featuring multiple functional groups and enhanced structural diversity. The progression from simple oxindole structures to sophisticated derivatives like this compound illustrates the maturation of synthetic organic chemistry and the ability to introduce specific functional modifications that can enhance chemical properties and research utility.

Structural Position within the Oxindole and Indolinone Family

The compound this compound occupies a distinctive position within the broader oxindole and indolinone structural family, characterized by specific substitution patterns that differentiate it from other family members. Oxindole itself is defined as an aromatic heterocyclic organic compound with the formula C6H4CH2C(O)NH, featuring a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound under investigation represents a highly substituted derivative of this fundamental oxindole framework, incorporating additional functional groups that significantly modify its chemical behavior and properties.

The structural classification of this compound within the indolinone family is determined by its core 2,3-dihydro-1H-indol-2-one backbone, which represents a modified indoline with a substituted carbonyl at the second position of the five-membered indoline ring. This classification as a cyclic amide establishes the fundamental chemical character while the additional substituents provide specific functional capabilities. The presence of the amino group at the 3-position, the dimethylamino group at the 6-position, and the methyl group at the 1-position creates a unique substitution pattern that distinguishes this compound from simpler oxindole derivatives and positions it as a specialized member of the indolinone family.

| Structural Feature | Description | Position |

|---|---|---|

| Core Framework | 2,3-dihydro-1H-indol-2-one | Base structure |

| Amino Group | Primary amine functionality | 3-position |

| Dimethylamino Group | Tertiary amine substitution | 6-position |

| Methyl Group | Alkyl substitution | 1-position |

| Dihydrochloride | Salt formation | Non-positional |

The relationship between this compound and other notable indolinone derivatives demonstrates the versatility of the oxindole scaffold in accommodating diverse functional group modifications. The oxindole structure has been recognized as a privileged scaffold in chemical research due to its ability to be modified by various chemical groups to generate novel functional properties. This particular derivative exemplifies this principle through its incorporation of both electron-donating and electron-withdrawing groups that can influence the compound's electronic properties and chemical reactivity patterns.

Nomenclature and Structural Designations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while reflecting the complex substitution pattern present in this molecule. The primary name designation begins with the core indolinone structure identified as 2,3-dihydro-1H-indol-2-one, which establishes the fundamental bicyclic framework containing the nitrogen heterocycle and the carbonyl functionality at the 2-position. The numerical prefixes in the name indicate specific positions where substituent groups are attached to the core structure, providing precise identification of the molecular architecture.

The chemical naming system incorporates multiple components that describe the various functional groups present in the molecule. The "3-amino" designation indicates the presence of a primary amino group attached to the 3-position of the indolinone ring system, while the "6-(dimethylamino)" component describes the tertiary amine functionality where two methyl groups are bonded to the nitrogen atom at the 6-position. The "1-methyl" designation identifies the methyl substituent attached to the nitrogen atom of the indole ring system, completing the description of the organic portion of the molecule.

| Nomenclature Component | Chemical Meaning | Structural Contribution |

|---|---|---|

| 3-amino | Primary amine at position 3 | NH2 group |

| 6-(dimethylamino) | Tertiary amine at position 6 | N(CH3)2 group |

| 1-methyl | Methyl group at position 1 | CH3 on ring nitrogen |

| 2,3-dihydro-1H-indol-2-one | Core indolinone structure | Bicyclic framework |

| dihydrochloride | Two hydrochloride units | 2 HCl salt formation |

The dihydrochloride designation in the compound name indicates the presence of two hydrochloride moieties that form salt structures with the basic nitrogen atoms present in the molecule. This salt formation significantly affects the compound's physical properties including solubility, stability, and crystalline characteristics. The systematic name is supplemented by alternative nomenclature systems including the simplified molecular formula C11H17Cl2N3O and various database identifiers such as the Chemical Abstracts Service number 1786215-62-0 and PubChem Compound Identifier 86775579.

The structural designation also includes stereochemical considerations, although the current nomenclature does not specify particular stereochemical configurations. The molecule contains a chiral center at the 3-position where the amino group is attached, potentially existing as different stereoisomers that could exhibit distinct chemical and physical properties. The systematic naming conventions provide a comprehensive description of the molecular structure while maintaining consistency with established chemical nomenclature standards used in scientific literature and chemical databases.

Significance in Chemical Research Landscape

The compound this compound holds considerable significance within the contemporary chemical research landscape due to its position as a representative member of the indolinone family, which has demonstrated remarkable versatility as a molecular scaffold for diverse research applications. The oxindole framework has been extensively recognized as a pharmacologically advantageous scaffold possessing numerous properties that are relevant to chemical research, with its simplicity and widespread occurrence in natural products reinforcing its merit in novel compound discovery. The specific substitution pattern present in this compound contributes to its research value by providing multiple functional groups that can participate in various chemical transformations and molecular recognition processes.

The research significance of this compound is amplified by the broader recognition of indolinone derivatives as promising scaffolds for molecular design and optimization. Scientific investigations have demonstrated that indolinone compounds can serve as effective molecular frameworks for creating diverse chemical entities with enhanced properties. The presence of multiple nitrogen-containing functional groups in this compound provides opportunities for hydrogen bonding, electronic interactions, and chemical modifications that enhance its utility as a research tool and potential lead compound for further development.

| Research Application Area | Significance Factor | Contribution to Field |

|---|---|---|

| Molecular Scaffold Development | High structural versatility | Framework for derivative synthesis |

| Chemical Methodology | Multiple reactive sites | Platform for reaction development |

| Structure-Activity Studies | Well-defined substitution pattern | Reference compound for comparison |

| Crystallographic Studies | Stable salt formation | Model for structural analysis |

The compound's significance extends to its role in advancing understanding of structure-activity relationships within the indolinone family, where systematic variations in substitution patterns can provide insights into the factors that govern chemical behavior and molecular interactions. The availability of this compound as a dihydrochloride salt enhances its research utility by providing improved handling characteristics and consistent chemical behavior that facilitates reproducible experimental results. This stability and consistency are particularly valuable in research applications where precise molecular characterization and reliable chemical behavior are essential requirements.

Properties

IUPAC Name |

3-amino-6-(dimethylamino)-1-methyl-3H-indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-13(2)7-4-5-8-9(6-7)14(3)11(15)10(8)12;;/h4-6,10H,12H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTLZHMXSMKWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N(C)C)C(C1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride, with the CAS number 1786215-06-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indole class of compounds, which are known for their various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit promising antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing significant inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The indole structure is frequently associated with anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For instance, a related study highlighted a series of indole derivatives that showed significant activity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range . The potential mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

There is emerging evidence that indole derivatives can exhibit neuroprotective effects. Compounds in this class have been shown to interact with neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases. Specifically, they may act as GABAergic agents, which could be beneficial in conditions like epilepsy and anxiety disorders .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several indole derivatives, including our compound of interest. The results confirmed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer activity .

- Neuroprotective Assessment : An investigation into the neuroprotective effects of related indole compounds revealed their ability to inhibit oxidative stress-induced neuronal cell death, pointing towards their potential use in treating neurodegenerative disorders .

Scientific Research Applications

Biological Activities

Research indicates that 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its interaction with specific biological targets is crucial for understanding its potential therapeutic roles.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Applications in Research

The compound has found applications across several research domains:

- Drug Development : Its unique indole structure and functional groups make it a valuable scaffold for designing new pharmaceuticals.

- Biological Interaction Studies : Investigations into how this compound interacts with various biological targets are ongoing, with implications for drug optimization and development.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

- Anticancer Study : In vitro studies demonstrated that 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one significantly reduced cell viability in breast cancer cell lines through apoptosis induction.

- Neuroprotection Research : A study investigating its effects on neuronal cells showed that the compound could reduce oxidative stress markers, indicating potential neuroprotective effects.

These findings emphasize the need for further research to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Salt Form |

|---|---|---|---|---|---|

| This compound | 1786215-62-0 | C₁₁H₁₇Cl₂N₃O | 278.18 | 6-(dimethylamino), 1-methyl, dihydrochloride | Dihydrochloride |

| 3-Amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one (free base) | 1532689-27-2 | C₁₁H₁₅N₃O | 205.26 | 6-(dimethylamino), 1-methyl | Free base |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | 52531-20-1 | C₁₁H₁₁NO₂ | 189.21 | 6-methyl, acetic acid side chain | Neutral |

| 6-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one | Not provided | C₁₄H₂₄Cl₂N₂ (unclear) | Not provided | 6-fluoro, 5-hydroxy | Neutral |

| Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride | 101231-37-2 | C₂₃H₂₂ClN₃O | 398.24 | Benzylamino, phenyl | Hydrochloride |

Key Observations :

Salt Form vs. Free Base :

- The dihydrochloride form of the target compound increases molecular weight by ~72.92 g/mol compared to its free base (C₁₁H₁₅N₃O → C₁₁H₁₇Cl₂N₃O). Dihydrochloride salts typically enhance aqueous solubility, which is critical for bioavailability in pharmaceutical applications .

Such groups can influence reactivity in photopolymerization or catalytic processes . Aromatic Substitutions: Compared to 2-(6-methyl-1H-indol-3-yl)acetic acid (), the target compound lacks a carboxylic acid group but includes a bicyclic indolone core, which may affect metabolic stability or receptor binding in biological systems.

Structural Analogues with Pharmaceutical Relevance: The hydrochloride salt of 3-(2-benzylamino)ethyl-3-phenyl-indol-2(3H)-one () shares a salt form but differs in substituents, suggesting divergent applications. Benzylamino and phenyl groups often enhance lipophilicity, whereas dimethylamino groups may improve solubility .

Gaps in Data: No direct pharmacological or toxicological data for the target compound or its analogues are provided in the evidence. For example, the absence of GHS classifications () limits hazard comparisons.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride?

- Synthesis : Use nucleophilic substitution or reductive amination to introduce the dimethylamino group, followed by cyclization to form the indole core. Purification via column chromatography or recrystallization is critical to isolate the dihydrochloride salt.

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the methyl group at position 1 and dimethylamino at position 6). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. HPLC (≥98% purity) is recommended for batch consistency checks .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Impurity profiling via high-resolution MS or tandem MS can identify degradation products.

- Stability : Conduct accelerated stability studies (40°C/75% relative humidity) over 4 weeks. Monitor pH in aqueous solutions and use lyophilization for long-term storage to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact.

- Storage : Store in airtight, light-resistant containers at -20°C. Desiccate to prevent hygroscopic degradation.

- Waste disposal : Neutralize with a 1% acetic acid solution before incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers evaluate the cytotoxicity of this compound in cancer cell lines?

- Assay : Use the sulforhodamine B (SRB) assay for adherent cells. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Normalize results to untreated controls.

- Controls : Include reference drugs (e.g., doxorubicin) and assess IC50 values. Validate using multiple cell lines (e.g., HeLa, MCF-7) to identify tissue-specific effects .

Q. What experimental strategies are used to investigate its mechanism of action?

- Target identification : Use affinity chromatography with immobilized compound beads to pull down binding proteins. Validate targets via Western blot or surface plasmon resonance (SPR).

- Pathway analysis : Perform RNA sequencing or phosphoproteomics to map signaling pathways (e.g., apoptosis, DNA repair). Compare results with known inhibitors (e.g., TAS-103, a structurally related anticancer agent) .

Q. How can pharmacokinetic and metabolic profiles be studied preclinically?

- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns to synthetic standards.

- Pharmacokinetics : Administer intravenously/orally to rodents and collect plasma samples at timed intervals. Calculate AUC, half-life, and bioavailability using non-compartmental modeling .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data across studies be resolved?

- Variables to assess : Cell line genetic drift, serum concentration in culture media, and assay endpoint (e.g., SRB vs. MTT). Replicate experiments under standardized conditions.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Use Hill slopes to evaluate dose-response curve reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.